1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Introduction
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid represents a structurally unique pyrazole derivative characterized by a cyclopropylmethyl substituent at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C3. This compound exemplifies the strategic integration of sterically constrained cyclopropane rings with pyrazole-based pharmacophores, a design principle increasingly leveraged in modern drug discovery to optimize pharmacokinetic properties and target selectivity.
Historical Context of Pyrazole Derivatives in Drug Discovery
Pyrazole-based compounds have been integral to medicinal chemistry since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, the first naturally occurring pyrazole. The synthetic exploration of pyrazoles accelerated after Ludwig Knorr’s 1883 discovery of pyrazole synthesis via cyclocondensation, which enabled systematic derivatization. Early milestones included antipyrine (1887) for analgesia and phenylbutazone (1949) for inflammation, establishing pyrazoles as versatile scaffolds.
The late 20th century saw pyrazoles emerge as privileged structures in kinase inhibitors (e.g., crizotinib) and COX-2-selective anti-inflammatories (e.g., celecoxib). These successes underscored the pyrazole nucleus’s capacity to engage diverse biological targets through hydrogen bonding (via nitrogen atoms) and π-π stacking interactions. Cyclopropylmethyl substitutions, introduced in the 2000s, further enhanced metabolic stability and blood-brain barrier penetration in candidates like lenacapavir and belumosudil.
Table 1: Evolution of Pyrazole Derivatives in Therapeutics
| Era | Key Compounds | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| 1950s | 1-Pyrazolyl-alanine | Natural product isolation | Unsubstituted pyrazole |
| 1980s | Celecoxib | COX-2 inhibition | Sulfonamide substitution |
| 2010s | Crizotinib | ALK/ROS1 inhibition | Aminopyridine-pyrazole hybrid |
| 2020s | Lenacapavir | HIV capsid inhibition | Cyclopropylmethyl substitution |
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUVPVYLAOHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl hydrazine with an appropriate diketone or ketoester can lead to the formation of the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to ensure high yield and purity of the final product. These methods often require optimization of reaction parameters, including temperature, pressure, and the use of suitable catalysts.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: The compound can undergo cycloaddition reactions to form larger ring systems or fused heterocycles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several notable applications:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex molecules.
- Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions.
Biology
- Biological Activities : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. It interacts with various biological targets, influencing enzyme activity and cellular functions.
Medicine
- Therapeutic Applications : Investigated for drug development, this compound may serve as a pharmacophore in medicinal chemistry, targeting diseases such as cancer and inflammation.
Industry
- Material Development : It is utilized in creating advanced materials and polymers with specific properties tailored for industrial applications.
Case Studies
Several studies have evaluated the biological effects of this compound:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The compound may modulate specific pathways, such as signal transduction or metabolic pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Substituent Variations at Position 1 (N1)
Key Observations :
Substituent Variations at Position 5 (C5)
Key Observations :
Substituent Variations at Position 3 (C3)
Biological Activity
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Structure
The compound is characterized by a cyclopropylmethyl group and a carboxylic acid functional group attached to a pyrazole ring. Its molecular formula is with a molecular weight of 180.21 g/mol. The structure is essential for its biological activity, influencing interactions with various biological targets.
Synthesis
Synthesis methods typically involve the cyclization of cyclopropylmethyl hydrazine with diketones or ketoesters, followed by oxidation or carboxylation to introduce the carboxylic acid group. Efficient industrial production may utilize continuous flow synthesis or catalytic methods to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Pyrazoles are known to influence multiple biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can act on various receptors, altering cellular signaling.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells .
Case Studies and Research Findings
- Antiviral Activity : A study involving pyrazole derivatives demonstrated significant inhibitory effects against viral neuraminidase (NA), with some compounds showing up to 72% inhibition at specific concentrations . The structure-activity relationship (SAR) highlighted that electron-withdrawing groups enhance activity.
- Anticancer Research : In vitro studies have shown that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
- Safety and Toxicity : Preliminary safety assessments indicate that while the compound has therapeutic potential, further studies are necessary to evaluate its toxicity profile comprehensively .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
